N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide
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Overview
Description
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is a synthetic organic compound It is characterized by the presence of a cyano group, a difluoromethoxy group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide typically involves multiple steps, including the formation of the oxan-4-yl ring, introduction of the cyano group, and subsequent functionalization with difluoromethoxy and fluorobenzamide groups. Common reagents and conditions may include:
Formation of oxan-4-yl ring: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Functionalization with difluoromethoxy and fluorobenzamide groups: These steps may involve electrophilic aromatic substitution reactions and coupling reactions using reagents like difluoromethyl ethers and fluorobenzoyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanooxan-4-yl)-2-(methoxy)-4-fluorobenzamide
- N-(4-cyanooxan-4-yl)-2-(trifluoromethoxy)-4-fluorobenzamide
- N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-chlorobenzamide
Uniqueness
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-9-1-2-10(11(7-9)22-13(16)17)12(20)19-14(8-18)3-5-21-6-4-14/h1-2,7,13H,3-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUIVRONSFROPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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